2-Phenylsulphonylpyridine-5-carbonitrile
Overview
Description
2-Phenylsulphonylpyridine-5-carbonitrile is an organic compound with the molecular formula C12H8N2O2S. It is a derivative of pyridine, featuring a phenylsulfonyl group at the 2-position and a carbonitrile group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulphonylpyridine-5-carbonitrile typically involves the reaction of 2-chloropyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenylsulfonyl group. The resulting intermediate is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide to introduce the carbonitrile group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylsulphonylpyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions are used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-Phenylsulphonylpyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylsulphonylpyridine-5-carbonitrile involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfonylpyridine: Lacks the carbonitrile group, making it less versatile in certain reactions.
2-Phenylsulfonylpyridine-3-carbonitrile: The carbonitrile group is at a different position, affecting its reactivity and applications.
2-Phenylsulfonylpyridine-4-carbonitrile: Similar to the 3-carbonitrile derivative, with positional isomerism influencing its properties.
Biological Activity
2-Phenylsulphonylpyridine-5-carbonitrile is an organic compound characterized by the molecular formula C12H8N2O2S. It is notable for its unique structural features, including a phenylsulfonyl group at the 2-position and a carbonitrile group at the 5-position of the pyridine ring. This compound has garnered attention in various fields, particularly in biological research due to its potential pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it acts as an ATP-mimicking tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). Inhibition of these targets disrupts critical signaling pathways, including:
- PI3K/Akt Pathway : Involved in cell survival and proliferation.
- MAPK Pathway : Plays a role in cell growth and differentiation.
This action results in antiproliferative effects against various human tumor cell lines, making it a promising candidate for cancer therapy.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : By mimicking ATP, it inhibits tyrosine kinases like EGFR, leading to decreased tumor growth.
- Blocking COX-2 Activity : This inhibition may reduce inflammation and tumorigenesis linked to COX-2 overexpression.
Summary of Biological Activities
Activity Type | Targeted Pathways | Effects |
---|---|---|
Antimicrobial | Cell wall synthesis | Growth inhibition of bacteria and fungi |
Anticancer | EGFR, COX-2 | Reduced cell proliferation in tumors |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness against specific pathogens.
- Findings : The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in infectious diseases.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the antiproliferative effects on various cancer cell lines.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, indicating its potential as an anticancer agent.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Demonstrated that the compound effectively inhibits cell growth in human cancer cell lines at concentrations as low as 10 µM.
- In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced anticancer activity, suggesting potential for combination therapies.
Properties
IUPAC Name |
6-(benzenesulfonyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(14-9-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMRLYWAJRGRKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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